molecular formula C22H25N3O2 B6081515 3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole

3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole

Cat. No. B6081515
M. Wt: 363.5 g/mol
InChI Key: WPLISVYXVFDXOP-UHFFFAOYSA-N
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Description

3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DPMO and has a molecular formula of C23H26N4O2.

Mechanism of Action

The mechanism of action of 3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been reported to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and prostaglandins, and exhibit analgesic activity. It has also been reported to exhibit low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole in lab experiments include its significant anticancer activity, low toxicity, and good bioavailability. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole. These include:
1. Further investigation of the mechanism of action of the compound.
2. Exploration of the potential use of the compound as an anti-inflammatory and analgesic agent.
3. Investigation of the potential use of the compound in combination therapy with other anticancer agents.
4. Study of the pharmacokinetics and pharmacodynamics of the compound.
5. Exploration of the potential use of the compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole is a compound that has significant potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been reported to exhibit significant anticancer activity, anti-inflammatory and analgesic activities, and low toxicity. Further research is needed to fully understand the mechanism of action of the compound and explore its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole has been reported in the literature. The synthesis involves the reaction of 3-(methoxymethyl)-1-pyrrolidinecarboxaldehyde with diphenylmethanol in the presence of a base to form the corresponding imine. The imine is then reacted with the appropriate acid hydrazide to form the oxadiazole ring. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

3-benzhydryl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-26-16-17-12-13-25(14-17)15-20-23-22(24-27-20)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,21H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLISVYXVFDXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzhydryl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

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